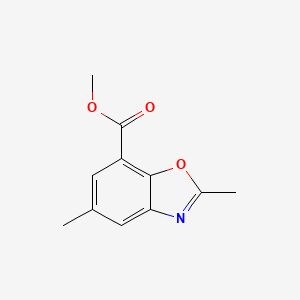

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate

Description

Historical Context and Discovery

The benzoxazole ring system has a rich historical foundation in organic chemistry that predates the twentieth century. Benzoxazoles have been recognized in chemical literature prior to 1900, establishing them as one of the earlier identified heterocyclic systems. The systematic study of benzoxazole derivatives gained significant momentum in the mid-twentieth century when the first naturally occurring alkaloids of benzoxazole were reported in 1972. This milestone marked the beginning of intensive research into both natural and synthetic benzoxazole compounds.

The development of synthetic methodologies for benzoxazole derivatives has evolved considerably since their initial discovery. Early synthetic approaches focused on fundamental cyclization reactions involving 2-aminophenol precursors with various carbonyl compounds. The specific compound this compound emerged as part of the broader exploration of substituted benzoxazole systems, where researchers sought to understand how different substitution patterns affected chemical and physical properties.

The historical progression of benzoxazole chemistry reveals a gradual shift from simple structural characterization to sophisticated understanding of structure-activity relationships. The recognition that benzoxazole derivatives could serve as bioisosteres for naturally occurring nucleotides such as adenine and guanine provided significant impetus for their continued investigation. This structural similarity has been fundamental to understanding their potential interactions with biological systems.

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound and related compounds at the forefront of several important research domains. The compound exhibits significant relevance in medicinal chemistry due to the well-documented biological activities of benzoxazole derivatives, which include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. The specific substitution pattern of this compound, featuring two methyl groups at positions 2 and 5 and a carboxylate ester functionality at position 7, contributes to its hydrophobic characteristics and potentially influences its biological activity.

Recent patent activity demonstrates the continued commercial and research interest in benzoxazole derivatives. A comprehensive patent review covering developments from 2015 to 2020 revealed that numerous benzoxazole derivatives have been synthesized and evaluated for their biological potential, with some compounds reaching clinical trial stages. This sustained patent activity underscores the ongoing relevance of benzoxazole chemistry in pharmaceutical development.

The compound's structural features make it particularly interesting for materials science applications. Benzoxazole derivatives are known to exhibit fluorescent properties and photochemical behavior, characteristics that have proven valuable in the development of organic light-emitting diodes and fluorescent probes. The methyl ester functionality in this compound enhances its solubility in organic solvents and may affect its reactivity in various chemical transformations.

Modern synthetic chemistry has also benefited from the development of more efficient and sustainable synthetic routes to benzoxazole derivatives. Recent advances include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions. These developments have made the synthesis of compounds like this compound more accessible and environmentally friendly.

Overview of Benzoxazole Derivatives in Organic Chemistry

Benzoxazole derivatives represent a crucial class of heterocyclic compounds in organic chemistry, characterized by their bicyclic structure consisting of a benzene ring fused to an oxazole ring. The fundamental benzoxazole framework provides a versatile scaffold for chemical modification, allowing for the introduction of various functional groups at different positions on the aromatic system. This structural versatility has made benzoxazole derivatives valuable synthetic intermediates and target molecules in organic synthesis.

The chemical reactivity of benzoxazole derivatives stems from the electronic properties of the heterocyclic system. The presence of both nitrogen and oxygen heteroatoms in the oxazole ring creates distinct electronic environments that influence the compound's reactivity patterns. The benzoxazole system exhibits aromatic character, but the heteroatoms introduce electron-withdrawing effects that can be exploited in various synthetic transformations.

Synthetic methodologies for benzoxazole derivatives have been extensively developed and refined over the years. Traditional approaches typically involve the cyclization of 2-aminophenol with aldehydes, carboxylic acids, or other carbonyl-containing compounds. More recent methodologies have expanded to include electrochemical synthesis, which offers advantages in terms of selectivity and environmental compatibility. The electrochemical approach has proven particularly effective for generating oxidized intermediates that facilitate benzoxazole formation.

Table 1: Common Synthetic Approaches to Benzoxazole Derivatives

| Method | Starting Materials | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Cyclization with aldehydes | 2-aminophenol + aldehydes | Various catalysts, 130°C, 5h | Broad substrate scope, high yields |

| Acid-mediated cyclization | 2-aminophenol + carboxylic acids | Polyphosphoric acid, reflux | Direct from carboxylic acids |

| Electrochemical synthesis | 2-iminophenols | Electrochemical oxidation | Environmentally friendly, selective |

| Metal-catalyzed reactions | 2-aminophenol + various substrates | Metal catalysts, moderate temperatures | Functional group tolerance |

The diversity of benzoxazole derivatives extends beyond simple substitution patterns to include complex polycyclic systems and hybrid molecules. Naphthoxazole derivatives, which feature additional aromatic rings, represent an important subclass with enhanced photophysical properties. These compounds have found applications as fluorescent DNA probes and in materials science applications where specific optical properties are required.

Functional group tolerance represents another important aspect of benzoxazole chemistry. Many synthetic methodologies are compatible with a wide range of functional groups, including alkenes, halides, and carboxylic acids. This tolerance enables the preparation of complex molecules with multiple reactive sites, expanding the potential applications of benzoxazole derivatives in synthetic chemistry.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of benzoxazole chemistry. The specific objectives encompass several key areas of investigation that collectively provide a thorough understanding of this important compound.

The primary objective involves a systematic analysis of the structural characteristics of this compound, including its molecular geometry, electronic properties, and spectroscopic features. Understanding these fundamental properties is essential for predicting the compound's behavior in various chemical and biological contexts. The review will examine how the specific substitution pattern influences the compound's overall properties compared to other benzoxazole derivatives.

A secondary objective focuses on the synthetic accessibility and methodological approaches for preparing this compound. This includes evaluation of traditional synthetic routes as well as modern methodologies that may offer improved efficiency, selectivity, or environmental compatibility. The review will assess the practical aspects of synthesis, including yield considerations, reaction conditions, and scalability factors.

The review also aims to position this compound within the current landscape of benzoxazole research, highlighting its potential contributions to ongoing research directions. This includes examination of structure-activity relationships that may inform future synthetic efforts and identification of research gaps that warrant further investigation.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| CAS Registry Number | 1221792-61-5 | |

| Melting Point | 110-112°C | |

| Purity (Commercial) | 95% | |

| Physical Form | Solid |

A comprehensive understanding of this compound requires consideration of its place within the broader benzoxazole family. The compound represents a specific example of how systematic structural modifications can be used to fine-tune molecular properties. The presence of two methyl substituents and a carboxylate ester group creates a unique combination of steric and electronic effects that distinguish this compound from simpler benzoxazole derivatives.

The review seeks to integrate information from diverse sources, including synthetic chemistry literature, structural studies, and applications research. This multidisciplinary approach ensures a comprehensive treatment that will be valuable to researchers working in various aspects of benzoxazole chemistry. By focusing specifically on this compound while maintaining awareness of the broader chemical context, the review aims to provide both specific knowledge and general insights that can inform future research directions.

Propriétés

IUPAC Name |

methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSJCIPIBSXOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255984 | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-61-5 | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure:

- Starting Material: 2-Aminophenol derivatives.

- Reagents: Cyanogen bromide or chloromethyl derivatives to introduce methyl groups; or methylating agents such as methyl iodide or dimethyl sulfate for methylation.

- Cyclization Conditions: Reflux in inert solvents like ethanol, acetonitrile, or dioxane, often in the presence of bases such as potassium carbonate or sodium hydride.

Example:

- Synthesis of benzoxazole-2-thiol via reaction of 2-aminophenol with carbon disulfide, followed by methylation at the 2-position using methyl iodide or methyl sulfate to introduce methyl groups at the 2 and 5 positions.

Use of N-Substituted Intermediates

Research indicates that benzoxazole derivatives can be synthesized through intermediates like 2-(benzo[ d]oxazol-2-ylthio)acetamide, which are then functionalized at the 7-position:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminophenol + carbon disulfide | Formation of benzoxazole-2-thiol |

| 2 | Alkylation with methylating agents | Introduction of methyl groups at desired positions |

| 3 | Cyclization with appropriate acyl chlorides | Formation of the benzoxazole ring |

This method allows for precise control over substitution patterns, including methyl groups at the 2 and 5 positions, and ester groups at the 7-position.

Synthesis of Methyl 2,5-dimethylbenzoxazole-7-carboxylate

Based on the synthesis of methyl derivatives:

- Initial Step: Methylation of 2-aminophenol derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (potassium carbonate, sodium hydride) in solvents like acetone or acetonitrile.

- Intermediate Formation: The methylated 2-aminophenol reacts with cyanogen bromide or chloroacetyl chloride to form methylated benzoxazole intermediates.

- Ring Closure: Cyclization occurs under reflux, often with dehydrating agents or acids, to form the benzoxazole core with methyl groups at positions 2 and 5.

- Functionalization at 7-Position: Esterification or carboxylation at the 7-position is achieved through esterification reactions with methyl chloroformate or via oxidation pathways, depending on the starting material.

Preparation of Salts and Derivatives

Research demonstrates that methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate can be converted into various salts and derivatives:

| Method | Reagents | Conditions | Purpose |

|---|---|---|---|

| Acid reaction | Organic/inorganic acids | Room temperature or mild heating | Formation of salts (e.g., hydrochloride, citrate) |

| Acylation | Acid chlorides (e.g., benzoyl chloride) | Reflux in inert solvents | Formation of amide derivatives |

Research Findings and Data

- Patents indicate that the synthesis can be scaled industrially, involving steps like cyclization, methylation, and esterification, with reaction ratios optimized for yield and purity.

- Spectroscopic confirmation (NMR, HRMS) verifies the structure of intermediates and final compounds, with typical chemical shifts confirming methyl groups and aromatic systems.

- Reaction conditions such as temperature (generally between 20°C and 150°C), solvent choice, and molar ratios are critical for high yield and purity.

Summary of Key Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Cyclization temperature | 20°C – 150°C | Usually around room temperature to moderate heating |

| Methylation equivalents | 1.1 – 2 equivalents | Ensures complete methylation at desired positions |

| Reaction time | 10 minutes – 24 hours | Depending on temperature and reagents |

| Solvent | Ethyl acetate, acetonitrile, dioxane | Inert solvents preferred for selectivity |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed:

Oxidation: Oxazole derivatives.

Reduction: Reduced benzoxazole derivatives.

Substitution: Substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate has garnered attention for its potential therapeutic applications:

-

Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown minimum inhibitory concentration (MIC) values indicating effectiveness against:

These results suggest its potential as a candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Enterococcus faecalis 8 - Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in colorectal carcinoma cells (e.g., HCT116 and HT29). The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM across various cancer cell lines, indicating substantial antiproliferative effects.

Biological Mechanisms

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Mechanism : It likely inhibits bacterial enzymes crucial for metabolism.

- Anticancer Mechanism : Apoptosis induction may occur through activation of specific signaling pathways that trigger cell death in cancer cells.

Synthetic Methodologies

The synthesis of this compound typically involves various methodologies that enhance yield and efficiency:

- Nanocatalysis : Recent advancements have introduced magnetic solid acid nanocatalysts that facilitate the synthesis of benzoxazoles under mild conditions with high yields (79–89%) .

- Eco-friendly Approaches : Techniques using environmentally benign solvents and catalysts have been developed to produce benzoxazole derivatives efficiently and sustainably .

Mécanisme D'action

The mechanism of action of methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Benzoxazole Family

Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates

describes the synthesis of methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., compounds 3a–e ). These derivatives differ from the target compound in both substituent position and type:

- Substituent Position : The ester group is at position 5 instead of 7, and the 2-position is occupied by aryl groups (e.g., phenyl derivatives) rather than methyl .

- Synthetic Route: The synthesis involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, differing from the target compound’s likely pathway, which may require regioselective methylation .

Methyl 7-Methoxy-2,2-Diphenyl-1,3-benzodioxole-5-carboxylate

This compound () replaces the benzoxazole core with a benzodioxole system. Key differences include:

- Heteroatoms : Benzodioxole contains two oxygen atoms in the heterocyclic ring, whereas benzoxazole has one oxygen and one nitrogen. This alters electronic properties and reactivity.

- Substituents : The 2,2-diphenyl and 7-methoxy groups contrast with the 2,5-dimethyl and 7-carboxylate groups in the target compound .

Benzodithiazine Derivatives

, and 4 describe benzodithiazine carboxylates with structural similarities but distinct heterocyclic cores:

- Core Structure : Benzodithiazine contains sulfur atoms in the heterocyclic ring, contributing to enhanced electron-withdrawing effects compared to benzoxazole.

- Substituent Effects :

- Compound 15 (): Features a 2,4-dihydroxybenzylidene hydrazine group, resulting in a lower C=O IR stretch (1715 cm⁻¹) due to conjugation with the hydrazine moiety .

- Compound 7 (): A 2,5-dihydroxybenzylidene substituent leads to a downfield shift in aromatic protons (δ 7.98–8.39 ppm in ¹H-NMR) compared to simpler methyl-substituted analogs .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

*Estimated based on benzoxazole analogs.

Activité Biologique

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Overview

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.22 g/mol

- CAS Number : 1221792-61-5

- Melting Point : 110–112 °C

This compound exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : The compound has shown potential against various microbial strains by disrupting cellular integrity and function. Its mechanism involves interaction with microbial cell membranes, leading to cell lysis.

- Antifungal Properties : Benzoxazole derivatives are known to interfere with the biochemical processes of fungal cells, potentially inhibiting their growth and reproduction .

- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression related to cell survival and proliferation .

Antimicrobial and Antifungal Activity

Studies have demonstrated that this compound exhibits significant antimicrobial and antifungal activity. The following table summarizes its effectiveness against various pathogens:

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Effective | Varies (specific data needed) |

| Gram-negative bacteria | Moderate | Varies (specific data needed) |

| Fungi | Significant | Varies (specific data needed) |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notable findings include:

- Induction of apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent cytotoxicity .

- Comparative studies showing that its activity can be superior to standard chemotherapeutics like doxorubicin in certain contexts .

Case Studies

- Study on Anticancer Activity :

- Antifungal Efficacy Assessment :

Q & A

Q. What are the established synthetic routes for Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate?

A common method involves refluxing methyl 3-amino-4-hydroxybenzoate derivatives with carboxylic acids or their equivalents. For example, methyl 2-substituted benzoxazole carboxylates are synthesized by reacting methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux for 15 hours, followed by cooling and purification via ice-crushed precipitation or column chromatography . This approach can be adapted by substituting the aryl acid with a dimethyl-acetylating agent to introduce the 2,5-dimethyl groups.

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze chemical shifts for aromatic protons (e.g., H-5 and H-8 in benzoxazole cores) and ester methyl groups (δ ~3.8–3.9 ppm) .

- IR : Identify carbonyl (C=O, ~1715 cm⁻¹) and benzoxazole ring vibrations (~1615 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in related benzoxazole derivatives .

Q. What purification methods are effective for isolating the compound?

Column chromatography using silica gel with eluents like toluene/ethyl acetate (2:1) is standard . For polar by-products, Sephadex LH-20 can fractionate molecules based on size (MW 100–4000) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like desethyl or amide impurities?

- Stoichiometric control : Use excess aryl acid to drive cyclization while avoiding unreacted intermediates .

- Catalytic additives : Employ dehydrating agents (e.g., PCl₃) to enhance benzoxazole ring formation.

- Process monitoring : Track reaction progress via TLC or HPLC to identify impurity thresholds early .

Q. What analytical strategies resolve contradictions in spectral data for synthetic derivatives?

- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds, such as methyl 6-chloro-1,3-benzodithiazine carboxylates, where aromatic proton shifts align closely (δ 8.2–8.4 ppm) .

- Purity validation : Use HPLC-MS to confirm the absence of co-eluting impurities that distort spectral interpretations .

Q. How does the compound’s stability vary under different experimental conditions?

Q. What mechanistic insights explain the formation of the benzoxazole core?

The reaction likely proceeds via cyclodehydration:

- Step 1 : Condensation of the amino group with the carboxylic acid to form an amide intermediate.

- Step 2 : Intramolecular cyclization with elimination of water, facilitated by acid catalysis or heat .

Q. How can computational methods predict the compound’s bioactivity or interactions?

- Molecular docking : Screen against target proteins (e.g., angiotensin receptors, as seen in structurally related biphenyl-benzimidazole carboxylates) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups at positions 2 and 5) with biological activity using datasets from analogous compounds .

Methodological Notes

- Handling hygroscopic intermediates : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the ester group .

- Crystallization challenges : For X-ray studies, slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals, as shown for benzodiazepine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.